

Application Notes and Protocols for the Spectroscopic Identification of Erythronolide B

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Compound of Interest

Compound Name: *Erythronolide B*

Cat. No.: *B194141*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic data (NMR and IR) essential for the identification and characterization of **Erythronolide B**, the aglycone precursor to the erythromycin class of antibiotics. The included protocols outline standardized methods for sample preparation and data acquisition.

Spectroscopic Data for Erythronolide B

The structural elucidation of complex natural products like **Erythronolide B** relies heavily on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data obtained from the first total synthesis of **Erythronolide B**.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for **Erythronolide B**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	3.65	m	
H-5	3.85	m	
H-8	2.65	dq	10.0, 7.0
H-10	2.95	dq	9.0, 7.0
H-11	3.55	m	
H-13	4.90	dd	
2-CH ₃	1.25	d	7.0
4-CH ₃	1.10	d	7.0
6-CH ₃	1.15	d	7.0
8-CH ₃	1.00	d	7.0
10-CH ₃	1.20	d	7.0
12-CH ₃	1.30	s	
14-CH ₃	0.90	t	

Note: The data presented here is based on the initial total synthesis and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for **Erythronolide B**

Carbon	Chemical Shift (δ , ppm)
C-1 (C=O)	174.5
C-2	45.1
C-3	78.9
C-4	40.8
C-5	83.7
C-6	35.2
C-7	31.0
C-8	44.5
C-9 (C=O)	221.0
C-10	45.3
C-11	70.1
C-12	78.1
C-13	74.8
C-14	12.3
C-15	10.0
2-CH ₃	14.5
4-CH ₃	16.5
6-CH ₃	21.5
8-CH ₃	10.5
10-CH ₃	18.0
12-CH ₃	25.0

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Erythronolide B**

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity
3450	O-H (hydroxyl) stretching	Broad, Strong
2980, 2940, 2880	C-H (alkane) stretching	Strong
1735	C=O (ester, lactone) stretching	Strong
1710	C=O (ketone) stretching	Strong
1460	C-H bending	Medium
1380	C-H bending (gem-dimethyl)	Medium
1170, 1070	C-O stretching	Strong

Experimental Protocols

The following are detailed protocols for the preparation of **Erythronolide B** samples for NMR and IR analysis.

NMR Sample Preparation and Data Acquisition

Materials:

- **Erythronolide B** sample (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- NMR tube (5 mm)
- Pipettes and vials
- Tetramethylsilane (TMS) as an internal standard

Protocol:

- **Sample Dissolution:** Accurately weigh 5-10 mg of **Erythronolide B** and dissolve it in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.
- **Internal Standard:** Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ 0.00 ppm for both ^1H and ^{13}C NMR).
- **Transfer to NMR Tube:** Carefully transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the instrument's detector (typically around 4-5 cm).
- **Data Acquisition:**
 - Acquire ^1H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
 - Acquire ^{13}C NMR spectra on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
 - Standard pulse programs for both ^1H and ^{13}C NMR should be used.

IR Sample Preparation and Data Acquisition (KBr Pellet Method)

Materials:

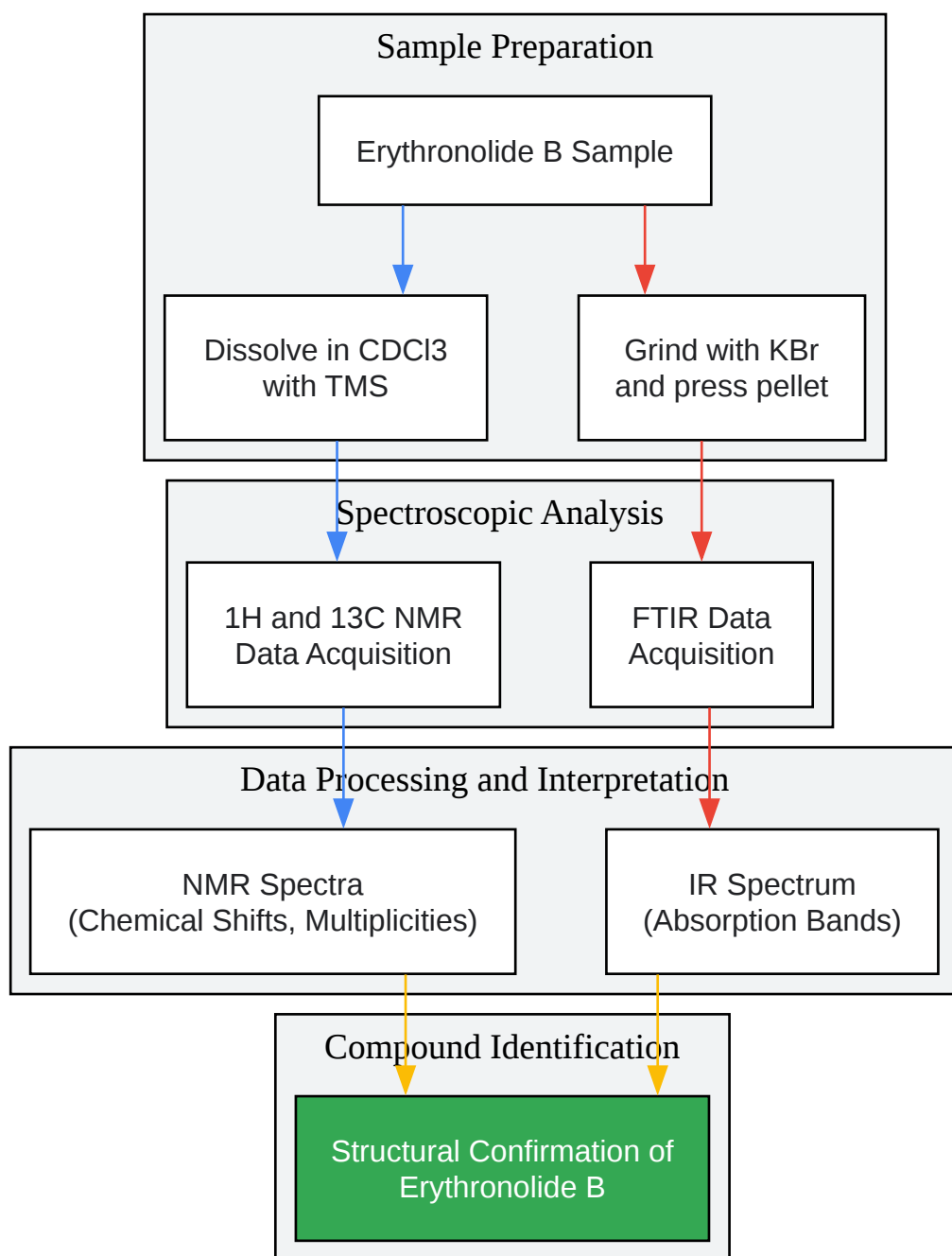
- **Erythronolide B** sample (1-2 mg)
- Potassium bromide (KBr), IR grade (100-200 mg)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Protocol:

- Grinding: Thoroughly grind 1-2 mg of **Erythronolide B** with 100-200 mg of dry KBr in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Transfer the powder to a pellet die and apply pressure according to the manufacturer's instructions to form a thin, transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm^{-1}). A background spectrum of a blank KBr pellet should be run first and subtracted from the sample spectrum.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of **Erythronolide B**.



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Caption: Workflow for Spectroscopic Identification of **Erythronolide B**.

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